Alanine glutamate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Ala-Glu-OH implique généralement la formation d'une liaison peptidique entre l'alanine et l'acide glutamique. Ce processus nécessite la protection des groupes amino et carboxyle pour empêcher les réactions secondaires indésirables. Les étapes générales sont les suivantes :

Protection des groupes fonctionnels : Le groupe amino de l'alanine et le groupe carboxyle de l'acide glutamique sont protégés à l'aide de groupes protecteurs appropriés tels que le tert-butoxycarbonyle (Boc) ou le benzyle (Bn).

Activation du groupe carboxyle : Le groupe carboxyle de l'acide glutamique protégé est activé à l'aide de réactifs comme la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC).

Réaction de couplage : Le groupe carboxyle activé réagit avec le groupe amino libre de l'alanine protégée pour former la liaison peptidique, ce qui donne le dipeptide protégé.

Déprotection : Les groupes protecteurs sont éliminés dans des conditions douces pour obtenir le dipeptide souhaité, l'Ala-Glu-OH.

Méthodes de production industrielle

Dans les milieux industriels, la production de l'Ala-Glu-OH peut être mise à l'échelle en utilisant la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase liquide. La SPPS implique l'ajout progressif d'acides aminés protégés à une résine solide, suivi de la déprotection et du clivage de la résine. Cette méthode permet la synthèse efficace et automatisée de peptides.

Analyse Des Réactions Chimiques

Types de réactions

L'Ala-Glu-OH peut subir diverses réactions chimiques, notamment :

Hydrolyse : La liaison peptidique peut être hydrolysée en milieu acide ou basique pour donner les acides aminés constitutifs, l'alanine et l'acide glutamique.

Oxydation et réduction : Les groupes amino et carboxyle peuvent participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes pour les dipeptides.

Substitution : Le groupe amino peut subir des réactions de substitution avec des électrophiles, conduisant à la formation de peptides modifiés.

Réactifs et conditions courants

Hydrolyse : L'acide chlorhydrique (HCl) ou l'hydroxyde de sodium (NaOH) peuvent être utilisés pour l'hydrolyse.

Oxydation : Le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) peuvent être utilisés pour les réactions d'oxydation.

Substitution : Des réactifs comme les chlorures d'acyle ou les anhydrides peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les acides aminés libres (alanine et acide glutamique) et divers peptides modifiés selon les conditions de réaction et les réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'Ala-Glu-OH a plusieurs applications de la recherche scientifique :

Biochimie : Il est utilisé comme composé modèle pour étudier la formation et l'hydrolyse des liaisons peptidiques.

Médecine : Les dipeptides comme l'Ala-Glu-OH sont étudiés pour leurs effets thérapeutiques potentiels, notamment leurs propriétés antioxydantes et anti-inflammatoires.

Procédés industriels : Il est utilisé dans la production de peptides bioactifs et comme élément constitutif de peptides et de protéines plus complexes.

Mécanisme d'action

Le mécanisme d'action de l'Ala-Glu-OH implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que dipeptide, il peut être absorbé et utilisé par les cellules pour la synthèse des protéines et d'autres processus métaboliques. La présence d'acide glutamique dans le dipeptide lui permet de participer à la neurotransmission et à d'autres fonctions cellulaires. Les cibles moléculaires et les voies exactes dépendent du contexte biologique et de l'application spécifiques .

Applications De Recherche Scientifique

Ala-Glu-OH has several scientific research applications:

Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Medicine: Dipeptides like Ala-Glu-OH are investigated for their potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industrial Processes: It is used in the production of bioactive peptides and as a building block for more complex peptides and proteins.

Mécanisme D'action

The mechanism of action of Ala-Glu-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed and utilized by cells for protein synthesis and other metabolic processes. The presence of glutamic acid in the dipeptide allows it to participate in neurotransmission and other cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .

Comparaison Avec Des Composés Similaires

Composés similaires

Gly-Glu-OH : Un dipeptide constitué de glycine et d'acide glutamique.

Ala-Ala-OH : Un dipeptide constitué de deux molécules d'alanine.

Glu-Glu-OH : Un dipeptide constitué de deux molécules d'acide glutamique.

Unicité

L'Ala-Glu-OH est unique en raison de la présence d'alanine et d'acide glutamique, qui confèrent des propriétés distinctes. L'alanine est un acide aminé non polaire, tandis que l'acide glutamique est polaire et acide. Cette combinaison permet à l'Ala-Glu-OH de participer à une variété de processus biochimiques et d'interactions qui ne sont pas possibles avec d'autres dipeptides .

Activité Biologique

Alanine and glutamate are two amino acids that play critical roles in various biological processes, particularly in the central nervous system and metabolic pathways. Their combined activity, often referred to as "alanine glutamate," has been the subject of extensive research due to its implications in neurobiology, metabolism, and potential therapeutic applications.

1. Overview of Alanine and Glutamate

- Alanine : An amino acid that serves as a key substrate in gluconeogenesis and is involved in amino acid metabolism. It is synthesized from pyruvate and is crucial for energy production, especially during fasting or intense exercise.

- Glutamate : The most abundant excitatory neurotransmitter in the brain, playing a vital role in synaptic plasticity, learning, and memory. It is also involved in nitrogen metabolism and serves as a precursor for the synthesis of other amino acids.

2.1 Neurotransmission

Alanine can influence glutamate levels in the brain. Research indicates that alanine transport into neurons can stimulate glutamate release, potentially leading to excitotoxicity if levels become excessive. This is particularly relevant in conditions such as ischemia or hypoxia, where alanine concentrations may rise significantly .

2.2 Metabolic Role

In metabolic contexts, alanine acts as a gluconeogenic precursor. In the liver, it can be converted to glucose through gluconeogenesis, particularly during fasting states when glucose availability is limited . The interplay between alanine and glutamate is essential for maintaining energy homeostasis.

3.1 Synaptic Activity

A study involving rat brain synaptosomes demonstrated that alanine uptake was rapid and dependent on sodium gradients, which subsequently increased glutamate release. This suggests a regulatory mechanism where alanine can modulate synaptic activity by influencing glutamate dynamics .

3.2 Hypoxic Conditions

Research on young Medicago truncatula seedlings revealed that under hypoxic stress, alanine metabolism was significantly altered. The expression of alanine aminotransferase (AlaAT) genes increased, indicating a shift towards alanine production as a response to low oxygen levels . This highlights the adaptability of alanine metabolism in stress conditions.

4. Therapeutic Implications

The modulation of alanine and glutamate pathways presents potential therapeutic avenues for conditions such as neurodegenerative diseases and metabolic disorders. For instance:

- Neuroprotection : Strategies that regulate alanine levels may help mitigate excitotoxic damage associated with excessive glutamate release during ischemic events.

- Metabolic Disorders : Enhancing alanine's role in gluconeogenesis could be beneficial for managing blood glucose levels in diabetic patients.

5. Conclusion

The biological activity of this compound encompasses critical roles in neurotransmission and metabolism. Understanding these interactions provides insights into their potential implications for health and disease management. Ongoing research is essential to fully elucidate these pathways and their therapeutic potentials.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying alanine-glutamate in cellular systems?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization in positive/negative ion modes for high sensitivity (detection limits <1 pmol/mg protein). Pair with ¹H-NMR spectroscopy (600 MHz, D₂O solvent) to resolve structural isomers. Validate protocols using internal standards (e.g., deuterated alanine) and quality control samples with <30% coefficient of variation .

Q. Which experimental models best replicate alanine-glutamate's role in neurotransmission?

- Methodological Answer : Differentiate SH-SY5Y neuroblastoma cells with retinoic acid (10 µM, 7 days) to establish neuron-like phenotypes. Confirm differentiation via βIII-tubulin/MAP2 immunostaining and MTT viability assays. Expose cells to alanine-glutamate (50–1000 µM) for 24 hours under controlled oxygen (5% CO₂) to study dose-dependent metabolic perturbations .

Q. How does alanine-glutamate interact with core metabolic pathways?

- Methodological Answer : Map perturbations using MetaboAnalyst 5.0. Key pathways include:

- Alanine-aspartate-glutamate metabolism : Monitor intermediates (α-ketoglutarate, oxaloacetate) via LC-MS.

- Citrate cycle : Track citrate/isocitrate ratios under varying alanine-glutamate concentrations.

Reference KEGG pathway databases and validate via siRNA knockdown of glutamate dehydrogenase .

Q. What protocols ensure reproducibility in alanine-glutamate sample preparation?

- Methodological Answer : Extract polar metabolites using chloroform:methanol:water (1:3:1), centrifuge at 14,000g (4°C), and lyophilize aqueous phase. For LC-MS, reconstitute in 0.1% formic acid; for NMR, use phosphate-buffered D₂O with TSP reference. Document freeze-thaw cycles (<3) to prevent degradation .

Q. What are common confounders in in vitro alanine-glutamate studies?

- Methodological Answer : Control for batch effects by randomizing cell culture plates. Normalize data to total protein (Folin-Ciocalteu assay) and account for matrix effects in LC-MS via serial dilution checks. Use OPLS-DA models with Q² >0.4 to distinguish biological vs. technical variability .

Advanced Research Questions

Q. How to resolve contradictory data on alanine-glutamate's role in oxidative stress?

- Methodological Answer : Triangulate findings using:

- ROS assays : DCFH-DA fluorescence (485/520 nm) with H₂O₂ controls.

- Redox metabolomics : Quantify GSH/GSSG ratios via LC-MS.

- Pathway enrichment : Apply STRING-DB to identify compensatory mechanisms (e.g., NRF2 activation). Reconcile discrepancies by testing low (50 µM) vs. high (1000 µM) doses across multiple cell batches .

Q. What multi-omics strategies elucidate alanine-glutamate's systemic effects?

- Methodological Answer : Integrate transcriptomics (RNA-seq of Slc1a1/Glul transporters) with metabolomics (GC-MS for TCA cycle intermediates). Use weighted gene co-expression networks (WGCNA) to link metabolite clusters (e.g., GABA, taurine) to neurotransmission genes. Validate via CRISPR-Cas9 knockout models .

Q. How to model alanine-glutamate's cell-type-specific metabolic flux?

- Methodological Answer : Employ ¹³C-labeled alanine-glutamate tracer studies in iPSC-derived astrocytes vs. neurons. Analyze isotopic enrichment via LC-HRMS and Compartmental Modeling Software (e.g., INCA). Compare flux rates in glutamate-glutamine cycling .

Q. What statistical frameworks optimize dose-response analysis for alanine-glutamate?

- Methodological Answer : Fit data to sigmoidal models (Hill equation) using GraphPad Prism. Apply Akaike Information Criterion (AIC) to compare linear vs. non-linear fits. For multi-parametric data, use hierarchical clustering (Euclidean distance) paired with ANOVA-adjusted Tukey tests .

Q. How to distinguish acute vs. chronic alanine-glutamate exposure effects?

- Methodological Answer : Design longitudinal studies with pulsed (24h exposure, 72h recovery) vs. continuous treatment. Monitor adaptive responses via time-course RNA-seq (e.g., EAAT3 transporter upregulation) and Seahorse assays for mitochondrial respiration .

Q. What mechanisms link alanine-glutamate to neurotransmitter dysregulation?

- Methodological Answer : Use microdialysis in rodent hippocampi to measure extracellular glutamate/GABA. Pair with patch-clamp electrophysiology to assess NMDA receptor currents. Correlate findings with LC-MS data on synaptic vesicle amino acid pools .

Q. How to validate computational predictions of alanine-glutamate pathway crosstalk?

- Methodological Answer : Build Boolean networks using CellNetOptimizer. Test predictions via:

Propriétés

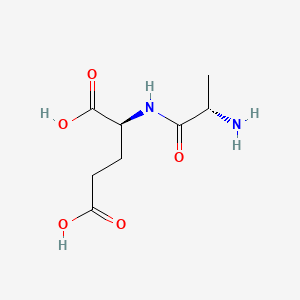

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAGTDAHUIRQA-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927376 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13187-90-1 | |

| Record name | L-Alanyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANINE GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.